

Spectroscopic Profile of tert-Butyl Methylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl methylcarbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl methylcarbamate**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **tert-butyl methylcarbamate** are presented below.

^1H NMR Spectroscopy

The proton NMR spectrum of **tert-butyl methylcarbamate** exhibits distinct signals corresponding to the different proton environments within the molecule.

Table 1: ^1H NMR Spectroscopic Data for **tert-Butyl Methylcarbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.63	Broad Singlet	1H	N-H
2.49	Broad Singlet	3H	N-CH ₃
1.37	Singlet	9H	C(CH ₃) ₃

Note: Predicted data based on a 600 MHz spectrometer in DMSO-d₆.^[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. While specific experimental data is not readily available in the searched literature, a spectrum has been recorded on a Bruker WH-90 instrument.^[2] The expected chemical shifts can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A vapor phase IR spectrum of **tert-butyl methylcarbamate** is available, though the specific absorption bands have not been detailed in the readily accessible literature.^[2] Key expected absorptions would include N-H stretching, C=O (carbonyl) stretching, and C-H stretching vibrations.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data for **tert-butyl methylcarbamate** are not explicitly detailed in the searched literature, general procedures for NMR and IR spectroscopy of carbamates are well-established.

General NMR Spectroscopy Protocol

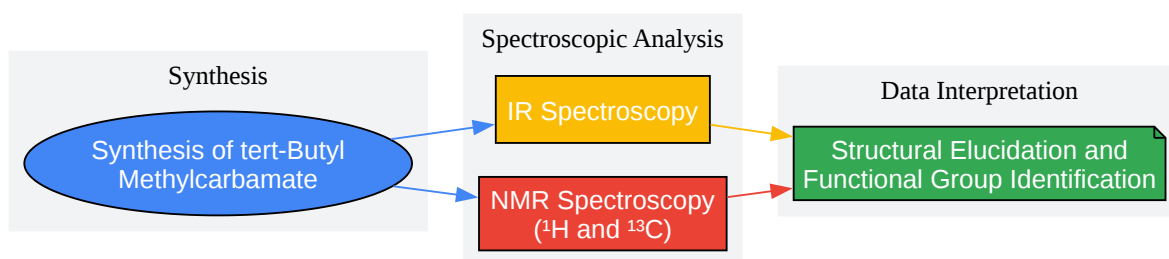
A sample of **tert-butyl methylcarbamate** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.^{[3][4]} The spectrum would then be acquired on a high-field NMR spectrometer.^[3]

General IR Spectroscopy Protocol

An IR spectrum can be obtained using various techniques, including thin-film, KBr pellet, or Attenuated Total Reflectance (ATR). For a solid sample like **tert-butyl methylcarbamate**, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk, which is then placed in the beam of an IR spectrometer.[5]

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like **tert-butyl methylcarbamate**.



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Caption: Workflow for Spectroscopic Analysis.

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